molecular formula C11H9Cl2NO3S B6590686 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride CAS No. 1171901-60-2

4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride

Cat. No.: B6590686
CAS No.: 1171901-60-2
M. Wt: 306.2 g/mol
InChI Key: YZMZUVZCTQBNLP-UHFFFAOYSA-N
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Description

4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride is a chemical compound with the molecular formula C11H8ClNO3S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a pyridine ring attached to a benzene sulfonyl chloride group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride typically involves the reaction of 4-hydroxybenzenesulfonyl chloride with 3-hydroxypyridine. The reaction is carried out in the presence of a suitable base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as dichloromethane, for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid formed during the reaction.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride may be used under controlled conditions.

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

Scientific Research Applications

4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate derivatives.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate in the synthesis of more complex molecules.

Comparison with Similar Compounds

Similar Compounds

    4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride hydrochloride: Similar structure but with the pyridine ring attached at the 4-position.

    4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride hydrochloride: Similar structure but with the pyridine ring attached at the 2-position.

Uniqueness

4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride is unique due to the position of the pyridine ring, which can influence its reactivity and the types of derivatives it can form. The 3-position attachment provides distinct electronic and steric properties compared to its 2- and 4-position counterparts.

Properties

IUPAC Name

4-pyridin-3-yloxybenzenesulfonyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO3S.ClH/c12-17(14,15)11-5-3-9(4-6-11)16-10-2-1-7-13-8-10;/h1-8H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZMZUVZCTQBNLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)OC2=CC=C(C=C2)S(=O)(=O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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